molecular formula C9H10ClF2N3 B1490822 4-Chloro-6-(3-(difluoromethyl)pyrrolidin-1-yl)pyrimidine CAS No. 2097954-44-2

4-Chloro-6-(3-(difluoromethyl)pyrrolidin-1-yl)pyrimidine

Cat. No.: B1490822
CAS No.: 2097954-44-2
M. Wt: 233.64 g/mol
InChI Key: ZIRAHAAAWBODHL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-6-(3-(difluoromethyl)pyrrolidin-1-yl)pyrimidine typically involves the nucleophilic substitution of a pyrimidine derivative. One common method includes the reaction of 4-chloro-6-(chloromethyl)pyrimidine with difluoromethylpyrrolidine under controlled conditions . The reaction is usually carried out in the presence of a base such as potassium carbonate in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures.

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. large-scale synthesis would likely follow similar routes as laboratory methods, with optimizations for yield and purity. This might include the use of continuous flow reactors and automated systems to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions

4-Chloro-6-(3-(difluoromethyl)pyrrolidin-1-yl)pyrimidine can undergo various chemical reactions, including:

    Nucleophilic substitution: This is the primary reaction type for the synthesis of this compound.

    Oxidation and reduction: These reactions can modify the functional groups attached to the pyrimidine ring.

    Substitution reactions: These can occur at the chlorine or pyrrolidine sites.

Common Reagents and Conditions

    Nucleophilic substitution: Potassium carbonate in DMF.

    Oxidation: Common oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution typically yields derivatives with different substituents on the pyrimidine ring, while oxidation and reduction can lead to various oxidized or reduced forms of the compound.

Mechanism of Action

The mechanism of action of 4-Chloro-6-(3-(difluoromethyl)pyrrolidin-1-yl)pyrimidine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects . The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Chloro-6-(3-(difluoromethyl)pyrrolidin-1-yl)pyrimidine is unique due to the presence of the difluoromethyl group, which can significantly influence its chemical and biological properties. This group can enhance the compound’s stability, lipophilicity, and ability to interact with biological targets compared to similar compounds without the difluoromethyl group .

Properties

IUPAC Name

4-chloro-6-[3-(difluoromethyl)pyrrolidin-1-yl]pyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10ClF2N3/c10-7-3-8(14-5-13-7)15-2-1-6(4-15)9(11)12/h3,5-6,9H,1-2,4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZIRAHAAAWBODHL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1C(F)F)C2=CC(=NC=N2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10ClF2N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-Chloro-6-(3-(difluoromethyl)pyrrolidin-1-yl)pyrimidine
Reactant of Route 2
Reactant of Route 2
4-Chloro-6-(3-(difluoromethyl)pyrrolidin-1-yl)pyrimidine
Reactant of Route 3
Reactant of Route 3
4-Chloro-6-(3-(difluoromethyl)pyrrolidin-1-yl)pyrimidine
Reactant of Route 4
Reactant of Route 4
4-Chloro-6-(3-(difluoromethyl)pyrrolidin-1-yl)pyrimidine
Reactant of Route 5
Reactant of Route 5
4-Chloro-6-(3-(difluoromethyl)pyrrolidin-1-yl)pyrimidine
Reactant of Route 6
Reactant of Route 6
4-Chloro-6-(3-(difluoromethyl)pyrrolidin-1-yl)pyrimidine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.